N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound featuring a 5-phenylisoxazole core linked to a 3-hydroxy-3-(thiophen-2-yl)propyl chain. The isoxazole moiety is a heterocyclic aromatic ring with established roles in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-14(16-7-4-10-23-16)8-9-18-17(21)13-11-15(22-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRQYIVCMKKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the phenyl and thiophene groups. The final step involves the formation of the carboxamide group.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Phenyl and Thiophene Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the thiophene group can be added through a Suzuki coupling reaction.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of isoxazole derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, as antiviral agents. Isoxazole compounds have been shown to inhibit viral replication through various mechanisms. For instance, they can act as agonists of Wnt signaling pathways, which are crucial in cellular response to viral infections .
Anticancer Properties
The compound's structural features suggest it may interact with specific cellular targets involved in cancer progression. Research indicates that isoxazole derivatives can inhibit key enzymes related to tumor growth and metastasis. For example, compounds with similar structures have demonstrated inhibitory effects on phosphoinositide 3-kinases (PI3K), which are implicated in several cancers .
Neuroprotective Effects
There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Studies suggest that isoxazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Parkinson's disease by inhibiting monoamine oxidase B (MAO-B) .
Case Study 1: Antiviral Efficacy
In a controlled study examining the efficacy of various isoxazole derivatives against viral infections, this compound was tested for its ability to inhibit replication of hepatitis C virus (HCV). The compound demonstrated significant antiviral activity with an IC50 value indicating effective dosage levels for therapeutic use .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on cancer cell lines to evaluate the anticancer properties of this compound. The results showed a marked reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Structural Analogs with Isoxazole and Thiophene Moieties
The compound shares structural motifs with several bioactive derivatives, enabling comparative analysis:
Key Observations:
- Thiophene vs. Nicotinamide Substituents: The target compound’s thiophene group (vs. ML327’s nicotinamide) may enhance lipophilicity and alter target specificity.
- Activity Gaps : While ML327 directly induces MET and reduces cancer invasiveness , the target compound’s biological profile remains uncharacterized. However, thiophene-isoxazole hybrids in show IC₅₀ values <10 µM, implying comparable or superior efficacy to doxorubicin .
Thiophene Derivatives with Varied Backbones
, and 9 describe thiophene-containing compounds with distinct scaffolds:
- Amino-Oxide Derivatives (e.g., (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide): These compounds feature rigid tetrahydronaphthalene backbones, favoring CNS or cardiovascular targets due to amine oxide functionality .
- Naphthol-Thiophene Hybrids (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol): The naphthol group may confer antioxidant or estrogen receptor-modulating properties, diverging from the isoxazole core’s typical kinase inhibition roles .
Key Differences:
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, a compound with the CAS number 1421507-14-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 328.4 g/mol. The compound features both thiophene and isoxazole moieties, which are significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds within the isoxazole family exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in several areas:
1. Anticancer Activity
Studies have reported that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values below 12 μM against human cancer cell lines such as A549 (lung cancer), COLO 205 (colon cancer), MDA-MB 231 (breast cancer), and PC-3 (prostate cancer) . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
2. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in disease processes. For example, isoxazole derivatives have been explored for their ability to inhibit tyrosinase, an enzyme crucial for melanin production and implicated in skin disorders . Inhibition studies have shown that certain derivatives can significantly reduce tyrosinase activity, indicating a potential application in treating hyperpigmentation disorders.
3. Antimicrobial Properties
Isoxazole derivatives have been investigated for their antimicrobial activities. While specific studies on this compound are not extensively documented, related compounds have shown effectiveness against various bacterial strains . The presence of the thiophene group may enhance this activity due to its electron-rich nature.
The mechanisms by which this compound exerts its biological effects can be hypothesized based on the known actions of similar compounds:
1. Interaction with Enzymes
The compound may interact with specific enzymes through competitive or noncompetitive inhibition. For instance, docking studies with related compounds suggest that they bind to the active site or allosteric sites of target enzymes like tyrosinase .
2. Induction of Apoptosis
In cancer cells, isoxazole derivatives may induce apoptosis through various pathways, including the activation of caspases or modulation of Bcl-2 family proteins . This apoptotic effect could be a critical factor in their anticancer activity.
Case Studies
Several studies have explored the biological activity of isoxazole derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that certain isoxazoles exhibited low cytotoxicity at therapeutic concentrations while effectively inhibiting cancer cell proliferation .
- Tyrosinase Inhibition : Research indicated that some derivatives showed IC50 values comparable to established inhibitors like kojic acid, suggesting their potential use in cosmetic formulations aimed at skin lightening .
Q & A
Q. Yield Optimization Table :
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | DMF | I₂, Et₃N | 80°C | 65–75% |
| Amide Coupling | DCM | EDC/HOBt | RT | 70–85% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and isoxazole groups. For example, thiophene protons resonate at δ 6.8–7.2 ppm, while isoxazole protons appear at δ 6.1–6.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ = 357.12 g/mol) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) combined with Lee-Yang-Parr (LYP) correlation functionals provide accurate thermochemical data for heterocyclic systems .
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (thiophene) and electrophilic (isoxazole) sites. For example, HOMO localization on the thiophene ring suggests susceptibility to electrophilic substitution .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in polar media .
Advanced: What experimental strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity, HCT116 for anticancer) and control for pH, as activity may vary with assay conditions .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate bioactive moieties .
- Mechanistic Profiling : Conduct kinase inhibition assays or transcriptomic analysis to identify target pathways. For example, ML327 (a structural analog) reverses epithelial-mesenchymal transition (EMT) via E-cadherin upregulation .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclization steps .
- Temperature Gradients : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions in amide coupling steps .
- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate isomers. Purity >95% is achievable with optimized solvent ratios .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (GHS Category 2 irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335) .
- Storage : Store in airtight containers at 4°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced: How does the hydroxyl group in the propyl chain influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility : The hydroxyl group enhances water solubility (logP ~2.1) compared to non-hydroxylated analogs (logP ~3.5), as predicted by computational models .
- Metabolic Stability : Phase II conjugation (e.g., glucuronidation) at the hydroxyl group may reduce bioavailability. Test in vitro liver microsomes to quantify metabolic rates .
- Membrane Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Hydroxyl groups typically reduce passive diffusion but may facilitate active transport .
Advanced: What computational tools can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Prioritize targets with hydrophobic pockets compatible with the thiophene-isoxazole scaffold .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence with catalytic residues .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the amide group) using tools like Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
